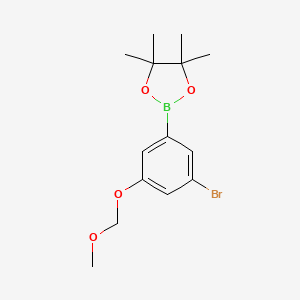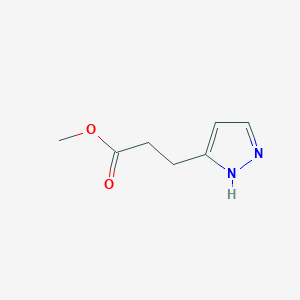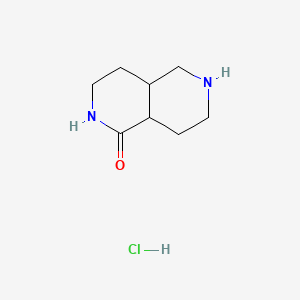![molecular formula C33H42N2O9 B14034756 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid is a complex organic molecule with potential applications in various scientific fields This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hexanoic acid backbone, and a unique tricyclic ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid typically involves multiple steps, including the protection of amino groups, formation of amide bonds, and introduction of the tricyclic ether moiety. The reaction conditions often require the use of protecting groups such as Fmoc to prevent unwanted side reactions. Common reagents used in the synthesis include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), as well as solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated peptide synthesizers for the efficient coupling of amino acids and the use of high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution reactions may introduce new functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid: has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in the study of protein-ligand interactions, enzyme inhibition, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The molecular pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid include other Fmoc-protected amino acids and peptides, as well as compounds with similar tricyclic ether moieties. These compounds share some structural features and chemical properties, but the unique combination of functional groups in This compound sets it apart and may confer distinct biological activities and applications.
Eigenschaften
Molekularformel |
C33H42N2O9 |
|---|---|
Molekulargewicht |
610.7 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid |
InChI |
InChI=1S/C33H42N2O9/c1-31(2)41-26-18-40-33(28(27(26)42-31)43-32(3,4)44-33)19-34-16-10-9-15-25(29(36)37)35-30(38)39-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h5-8,11-14,24-28,34H,9-10,15-19H2,1-4H3,(H,35,38)(H,36,37)/t25-,26+,27+,28-,33-/m0/s1 |
InChI-Schlüssel |
WUQIYXMXHZSEDV-SQZRHIBYSA-N |
Isomerische SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CNCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Kanonische SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CNCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


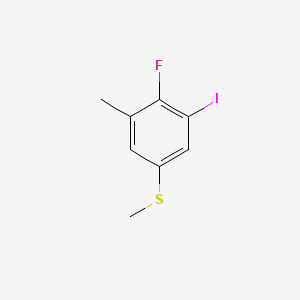

![2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B14034683.png)
![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
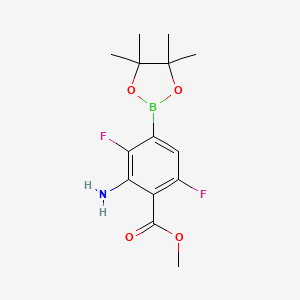
![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)

![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
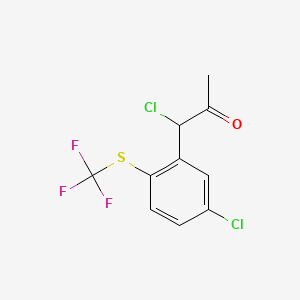
![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)

